Maduramicin is a carboxylic polyether ionophore antibiotic originally isolated from the bacterium Actinomadura yumaensis []. It is classified as a coccidiostat, a type of drug that inhibits the growth and development of coccidia parasites []. Maduramicin is widely used in the poultry industry as a feed additive to prevent coccidiosis, a parasitic disease that affects chickens and turkeys [, , ]. In scientific research, Maduramicin is used as a tool to study the biology of coccidia, to investigate the mechanisms of ionophore toxicity, and to develop new antiparasitic drugs [, ].
Maduramicin is produced through fermentation by Actinomadura yumanensis [, ]. Research has focused on optimizing fermentation conditions to improve Maduramicin yield. Studies have investigated the impact of factors like dissolved oxygen, aeration rate, rotation speed, and feeding medium composition on Maduramicin production []. Both batch and fed-batch processes have been explored, with continuous fed-batch processes showing the highest Maduramicin yields [].
Maduramicin's molecular structure consists of a complex, multi-ring system. The α component, containing 47 carbon atoms in a seven-ring system, is derived from eight acetate, seven propionate, and four methionine molecules []. The β component lacks one methoxy group and incorporates three methionine methyl groups []. The carbohydrate moiety is enriched by methionine, not significantly by acetate or propionate []. Using 13C labeled precursors, researchers have been able to assign the 13C NMR signals of Maduramicin, providing insights into its complex structure [].
Maduramicin functions as a coccidiostat by disrupting ion transport across cell membranes, specifically affecting the balance of sodium, potassium, and calcium ions [, ]. This disruption interferes with parasite metabolism and ultimately leads to cell death []. Notably, Maduramicin has demonstrated rapid action against Plasmodium falciparum gametocytes, eliminating them in less than 12 hours without affecting uninfected red blood cells []. This suggests that gametocytes are more sensitive to alterations in cation concentration than red blood cells, making ion homeostasis a potential target pathway for drug development [].
Maduramicin is a hydrophobic molecule, which presents challenges for its use in chemotherapy due to associated toxicity []. To address this, researchers have developed liposomal formulations of Maduramicin, which exhibit enhanced antiplasmodial activity in vitro compared to free Maduramicin []. Liposomal Maduramicin also demonstrates a prolonged plasma clearance rate, increasing the likelihood of interaction and uptake by infected red blood cells [].
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 18120-67-7